5-(Anilinomethyl)quinolin-8-ol
Overview
Description
5-(Anilinomethyl)quinolin-8-ol is a compound that belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. Quinoline derivatives are notable for their biological activities and are often used in the synthesis of various pharmacologically active compounds .
Preparation Methods
The synthesis of 5-(Anilinomethyl)quinolin-8-ol typically involves the reaction of quinolin-8-ol with aniline under specific conditions. One common method includes the use of a palladium-catalyzed amination reaction, where quinolin-8-ol is reacted with aniline in the presence of a palladium catalyst and a suitable base . The reaction conditions often involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations might include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Scientific Research Applications
5-(Anilinomethyl)quinolin-8-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Anilinomethyl)quinolin-8-ol involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with their DNA replication or protein synthesis . The exact pathways and molecular targets can vary depending on the specific application and the type of organism or cell being targeted .
Comparison with Similar Compounds
5-(Anilinomethyl)quinolin-8-ol can be compared with other similar compounds, such as:
Quinolin-8-ol: This compound is a simpler derivative of quinoline and serves as a precursor in the synthesis of more complex derivatives.
5-(N-Substituted-Anilino)-8-hydroxyquinolines: These compounds have similar structures but with different substituents on the aniline group, leading to variations in their chemical and biological properties.
Quinolin-8-amines: These are isomerically related compounds that also serve as valuable scaffolds in organic synthesis and have diverse applications.
The uniqueness of this compound lies in its specific anilinomethyl substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
5-(anilinomethyl)quinolin-8-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c19-15-9-8-12(14-7-4-10-17-16(14)15)11-18-13-5-2-1-3-6-13/h1-10,18-19H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZWEHRUSPUFCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=C3C=CC=NC3=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701333388 | |
Record name | 5-(anilinomethyl)quinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701333388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID842629 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
66279-76-3 | |
Record name | 5-(anilinomethyl)quinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701333388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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